molecular formula C20H22N2O3 B2366024 2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941993-29-9

2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2366024
CAS RN: 941993-29-9
M. Wt: 338.407
InChI Key: MZVVRJQPGQPICF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a member of the acetamide class of compounds and is a white crystalline solid with a molecular weight of 385.47 g/mol.

Scientific Research Applications

Synthesis and Biological Activities

  • Protein Tyrosine Phosphatase 1B Inhibitors : A study focusing on derivatives of acetamide, including compounds similar to the one , showed inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. These compounds were evaluated through synthesis and docking studies, highlighting their potential in antidiabetic therapy (Saxena et al., 2009).

  • Antimicrobial Activities : Research into thiazoles and their derivatives, including compounds structurally related to the query compound, has demonstrated antimicrobial activities against bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Chemoselective Acetylation for Antimalarial Drugs : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key intermediate in the synthesis of antimalarial drugs, showcases the application of acetamide derivatives in enhancing drug synthesis processes (Magadum & Yadav, 2018).

  • Anti-Inflammatory, Antipyretic, and Ulcerogenic Activities : Compounds including pyridone and chromenopyridone derivatives have been investigated for their anti-inflammatory, antipyretic, and ulcerogenic properties. The study provides insights into the potential therapeutic uses of these compounds, highlighting the diverse applications of acetamide derivatives in pharmaceutical development (Fayed et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in several cellular processes, including ion channel modulation, cell differentiation, and survival.

Mode of Action

The compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand

Result of Action

The activation of the sigma-1 receptor by this compound could lead to a variety of cellular effects, depending on the specific cellular context. For instance, in neurons, sigma-1 receptor activation has been associated with neuroprotection and the modulation of pain perception .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-10-8-15(9-11-18)13-19(23)21-16-5-3-6-17(14-16)22-12-4-7-20(22)24/h3,5-6,8-11,14H,2,4,7,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVVRJQPGQPICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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